molecular formula C10H14N2O B1291013 (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol CAS No. 868755-48-0

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Cat. No. B1291013
CAS RN: 868755-48-0
M. Wt: 178.23 g/mol
InChI Key: INCLVFBQYYTJLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol" involves various strategies. For instance, the synthesis of a seven-coordinate dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was achieved by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating the use of methanol as a solvent in the synthesis of complex organic tin compounds . Another example is the diastereoselective synthesis of (R)-phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] methanol from L-proline, which shows the application of amino acids in the synthesis of chiral alcohols that could serve as ligands in metal-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized using various spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around the tin atom . Similarly, the molecular structure of 2,6-bis(1H-benzimidazol-2-yl)pyridine methanol trisolvate was found to be essentially planar, with the crystal structure stabilized by hydrogen bonds and weak π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their interactions and the formation of various bonds. For instance, the crystal and molecular structure analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone shows the presence of intermolecular hydrogen bonds, which are crucial in the stability of the compound's structure . The stabilization of molecular structures by C—H⋯O interactions and N—H⋯O hydrogen bonds, as seen in the 5,7-Dibromo-4′-(4-bromobenzoyl)-1′-methyl-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-3′′-1H-indole-2,2′′(3H,3′′H)-dione methanol solvate, also reflects the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their vibrational spectra and molecular polarizability. The vibrational studies of 2,6-pyridine di-methanol provide insights into the molecular polarizability, which is a key physical property affecting the interaction of the molecule with electromagnetic fields . The excess molar enthalpies of mixtures of pyrrolidin-2-one with methanol and other alcohols measured at 303.15 K indicate the specific interactions that can occur between these molecules, which are essential for understanding their thermodynamic properties .

Scientific Research Applications

Coordination Chemistry and Complex Compounds

Research into compounds containing pyridine and pyrrolidine structures, such as "(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol", highlights their significance in coordination chemistry. These compounds are known for their versatility in forming complex compounds with various metals, exhibiting unique spectroscopic, structural, and magnetic properties. The study of these compounds contributes to our understanding of their potential in catalysis, biological activity, and electrochemical applications (Boča, Jameson, & Linert, 2011).

Drug Discovery

The pyrrolidine ring, a key structural component of "this compound", is widely used in medicinal chemistry due to its efficacy in drug design and synthesis. It enhances pharmacophore exploration, contributes to stereochemistry, and increases three-dimensional coverage, aiding in the development of novel biologically active compounds with target selectivity. This review showcases the utility of pyrrolidine in designing drugs with various biological profiles, highlighting its importance in the pharmaceutical industry (Li Petri et al., 2021).

Atmospheric Chemistry

Methanol, related to the structural component of "this compound", plays a crucial role in atmospheric chemistry as a volatile organic compound. Understanding the land-atmosphere exchange of methanol is vital for accurate global budgeting and assessing its environmental impact. Research synthesizing micrometeorological methanol flux measurements across various ecosystems provides insights into the bi-directional exchange of methanol, highlighting the influence of plant growth and environmental factors on its emission and deposition (Wohlfahrt et al., 2015).

Catalysis and Chemical Synthesis

The catalytic applications of methanol, including in liquid-phase methanol synthesis, are significant for industrial chemistry. Studies focus on catalyst development, reaction mechanisms, and the optimization of synthesis processes for efficient methanol production and utilization. This research has implications for energy production, environmental sustainability, and the chemical industry's move towards more sustainable practices (Cybulski, 1994).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCLVFBQYYTJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640200
Record name [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868755-48-0
Record name [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine
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